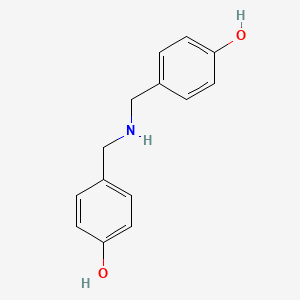
4,4'-(Iminobis(methylene))bis-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Iminobis(methylene))bis-phenol is an organic compound with the molecular formula C15H15NO2 It is a bisphenol derivative, characterized by the presence of two phenol groups connected by an iminobis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobis(methylene))bis-phenol typically involves the reaction of formaldehyde with phenol in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the phenol to form the methylene bridge, and the amine facilitates the formation of the imine linkage.
Industrial Production Methods
Industrial production of 4,4’-(Iminobis(methylene))bis-phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Iminobis(methylene))bis-phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro- and halogen-substituted phenols.
Wissenschaftliche Forschungsanwendungen
4,4’-(Iminobis(methylene))bis-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of resins, coatings, and adhesives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4’-(Iminobis(methylene))bis-phenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The imine linkage can interact with metal ions, potentially influencing enzymatic activity and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Iminobis(methylene))bis-phenol can be compared with other bisphenol derivatives, such as:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Used in the manufacture of epoxy resins and coatings.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Uniqueness
4,4’-(Iminobis(methylene))bis-phenol is unique due to its iminobis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other bisphenols. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
4-[[(4-hydroxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H15NO2/c16-13-5-1-11(2-6-13)9-15-10-12-3-7-14(17)8-4-12/h1-8,15-17H,9-10H2 |
InChI-Schlüssel |
NSLVNWUAMGEQBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


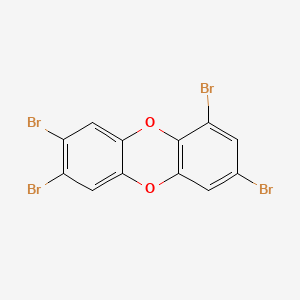


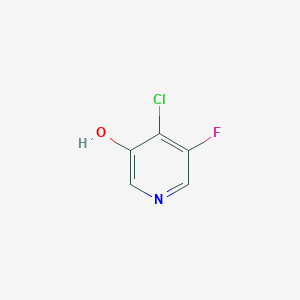
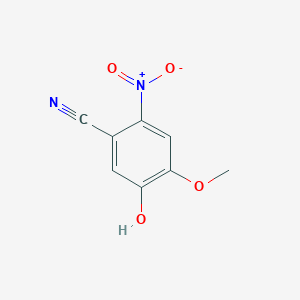

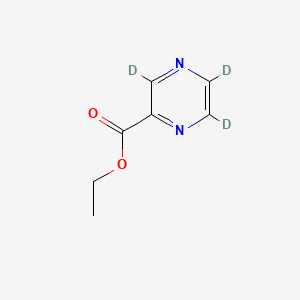

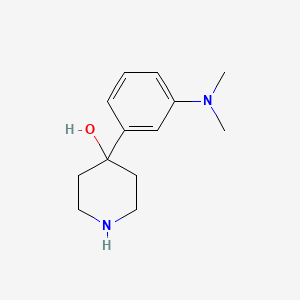
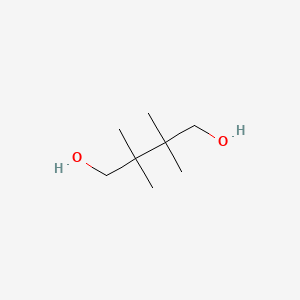
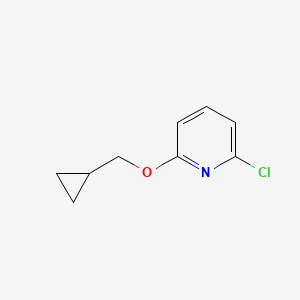

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)

